tert-butyl 2-methyl-1H-pyrrole-3-carboxylate

Flow chemistry Hantzsch pyrrole synthesis Protecting group strategy

tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 27172-05-0) is a pyrrole-3-carboxylic acid ester bearing a tert-butyl protecting group at the carboxylate and a methyl substituent at the 2-position. With molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol, it serves as a versatile building block in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 27172-05-0
Cat. No. B1472650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-methyl-1H-pyrrole-3-carboxylate
CAS27172-05-0
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3
InChIKeyBPQIDVFPUZKGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-Methyl-1H-Pyrrole-3-carboxylate (CAS 27172-05-0): Core Identity and Procurement Baseline


tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 27172-05-0) is a pyrrole-3-carboxylic acid ester bearing a tert-butyl protecting group at the carboxylate and a methyl substituent at the 2-position . With molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol, it serves as a versatile building block in medicinal chemistry and heterocyclic synthesis . The tert-butyl ester moiety confers distinct steric and electronic properties compared to its methyl (CAS 3168-85-2), ethyl (CAS 936-12-9), and free acid (CAS 37102-48-0) analogs, making direct substitution non-trivial in many synthetic workflows [1].

Why Methyl or Ethyl 2-Methyl-1H-Pyrrole-3-carboxylate Cannot Replace the tert-Butyl Ester in Critical Workflows


Although methyl, ethyl, and tert-butyl 2-methyl-1H-pyrrole-3-carboxylate esters share the same pyrrole core, their reactivity profiles diverge sharply due to the ester alkyl group [1]. The tert-butyl ester is uniquely susceptible to acid-catalyzed cleavage via an alkyl–oxygen scission mechanism (enabling selective deprotection with TFA or HCl), whereas methyl and ethyl esters require strongly basic saponification conditions that can degrade base-sensitive functionality [1][2]. Furthermore, the tert-butyl ester is incompatible with reductive alkylation conditions that methyl and ethyl esters survive, meaning the choice of ester directly gates which downstream transformations are viable [2]. These orthogonal reactivity features make in-class substitution without re-optimization of the synthetic route impossible [3].

Quantitative Differentiation Evidence for tert-Butyl 2-Methyl-1H-Pyrrole-3-carboxylate Versus In-Class Analogs


Continuous Flow In-Situ Hydrolysis: tert-Butyl Ester Enables One-Step Acid Synthesis Unattainable with Methyl or Ethyl Esters

In the Herath & Cosford (2010) continuous flow Hantzsch synthesis, only the tert-butyl acetoacetate-derived pyrrole esters could be hydrolyzed in situ to the corresponding carboxylic acids using the HBr byproduct generated during the reaction [1]. Methyl, ethyl, and benzyl esters did not undergo this in-situ hydrolysis under identical conditions (0.5 equiv DIPEA, 200 °C, 5.0 bar, DMF), instead retaining the ester [1][2]. The optimized flow method achieved a 65% isolated yield for 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, compared to only 40% for the corresponding batch process, representing a 1.6-fold improvement [1]. Scale-up at 17-fold produced 850 mg (63% yield) in 2.5 h flow time [1].

Flow chemistry Hantzsch pyrrole synthesis Protecting group strategy

Starting Material Reactivity: tert-Butyl Acetoacetate Is 15–20-Fold More Reactive Than Methyl or Ethyl Analogs

The synthesis of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate via the Hantzsch route employs tert-butyl acetoacetate (t-BAA) as a key starting material. Kinetic studies documented by Sigma Aldrich demonstrate that the sterically hindered tert-butyl acetoacetate is approximately 15–20-fold more reactive than the more commonly used methyl or ethyl acetoacetate in acetoacetylation transformations . This enhanced reactivity translates to faster reaction rates and potentially higher throughput in pyrrole-forming condensations, providing a kinetic advantage that methyl or ethyl acetoacetate cannot match without catalyst modification or forcing conditions .

Acetoacetylation Reaction kinetics Hantzsch synthesis

Lipophilicity Differentiation: tert-Butyl Ester LogP Exceeds Methyl and Ethyl Analogs, Influencing Partitioning and Permeability

The computed LogP of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate is 2.28 , which is substantially higher than that of the methyl ester (SlogP 1.11 ) and the ethyl ester (LogP 1.50–1.61 ). This LogP difference of +1.17 over the methyl ester and +0.67 over the ethyl ester represents a significant shift in lipophilicity that affects organic/aqueous partitioning, membrane permeability predictions, and chromatographic retention behavior . The free acid (2-methyl-1H-pyrrole-3-carboxylic acid, CAS 37102-48-0) has an even lower LogP of approximately 0.6 [1].

Lipophilicity Drug-like properties Physicochemical profiling

Orthogonal Deprotection Selectivity: tert-Butyl Ester Cleavage Proceeds via Acid-Catalyzed Alkyl–Oxygen Scission, Not Base-Catalyzed Acyl–Oxygen Cleavage

The tert-butyl ester undergoes acid-catalyzed cleavage via an alkyl–oxygen (S_N1-type) scission mechanism, generating a stable tert-butyl cation intermediate, whereas methyl and ethyl esters cleave via acyl–oxygen scission requiring strong nucleophilic/base conditions [1]. This mechanistic difference means the tert-butyl ester is stable to nucleophiles and basic conditions that would saponify methyl/ethyl esters, yet can be removed with TFA, HCl, H₂SO₄, or even SOCl₂ (which converts tert-butyl esters to acid chlorides while leaving methyl, ethyl, benzyl, and isopropyl esters untouched) [1][2]. In the Hantzsch flow synthesis, HBr generated in situ selectively saponifies only the tert-butyl ester while other ester types remain intact [3]. This orthogonality enables sequential deprotection strategies impossible with methyl or ethyl esters [1][3].

Protecting group chemistry Orthogonal deprotection Ester hydrolysis mechanism

Reductive Alkylation Incompatibility: tert-Butyl Ester Pyrroles Do Not Survive Conditions Where Methyl and Ethyl Esters Are Stable

Roomi & MacDonald (1970) explicitly demonstrated that in the Hantzsch pyrrole synthesis, pyrroles bearing higher alkyl groups or carbobenzoxy groups are reductively alkylated similarly to the corresponding methylpyrroles and carbethoxy derivatives, but t-butyl esters do not survive these reductive alkylation conditions [1]. This differential stability can be exploited as a built-in protecting group strategy: the tert-butyl ester pyrrole can be used when reductive alkylation must be avoided at the ester-bearing position, or when the ester is intentionally meant to be cleaved during such a transformation [1].

Reductive alkylation Pyrrole functionalization Ester stability

Optimal Procurement and Application Scenarios for tert-Butyl 2-Methyl-1H-Pyrrole-3-carboxylate


Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Libraries

The tert-butyl ester is the only viable choice for one-step continuous flow Hantzsch synthesis with in-situ HBr hydrolysis to directly generate pyrrole-3-carboxylic acids. The Herath & Cosford (2010) protocol achieves 65% isolated yield (vs. 40% batch) and produces 850 mg of product in 2.5 h flow time at 17-fold scale-up [1]. Methyl or ethyl esters cannot replace the tert-butyl ester in this telescoped process because they resist in-situ HBr hydrolysis under the optimized conditions (0.5 equiv DIPEA, 200 °C, 5.0 bar) [1].

Synthetic Routes Requiring Orthogonal Protection of the C3 Carboxylate

When a synthetic sequence requires the pyrrole C3 carboxylate to remain protected through basic or nucleophilic reaction steps (e.g., Grignard additions, enolate alkylations, amide coupling at other positions), the tert-butyl ester provides stability that methyl and ethyl esters cannot offer [1]. The tert-butyl group can then be removed selectively with TFA or HCl at the final step without affecting acid-stable functionality, enabling convergent synthesis strategies [2].

Medicinal Chemistry SAR Campaigns Requiring Higher Lipophilicity Building Blocks

With a computed LogP of 2.28, the tert-butyl ester pyrrole building block introduces greater lipophilicity (ΔLogP +1.17 vs. methyl ester, +0.67 vs. ethyl ester) into target molecules from the earliest synthetic step [1][2]. This can be strategically valuable when the target compound profile demands increased membrane permeability or when the final deprotection to the carboxylic acid is planned to reveal a polar pharmacophoric element at a late stage [1].

Process Chemistry Where tert-Butyl Acetoacetate Reactivity Accelerates Throughput

The precursor tert-butyl acetoacetate exhibits 15–20-fold higher reactivity than methyl or ethyl acetoacetate in acetoacetylation reactions [1]. For procurement decisions involving kilo-lab or pilot-plant scale synthesis of the target pyrrole, this kinetic advantage can translate to shorter cycle times, higher throughput, and reduced reactor occupancy compared to routes starting from the less reactive methyl or ethyl acetoacetate [1].

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